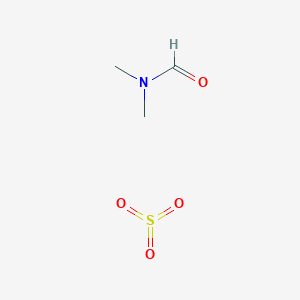

N,N-dimethylformamide;sulfur trioxide

Description

The exact mass of the compound Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-dimethylformamide;sulfur trioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO.O3S/c1-4(2)3-5;1-4(2)3/h3H,1-2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDQGRURHDVABZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=O.O=S(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067480 | |

| Record name | Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29584-42-7 | |

| Record name | Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29584-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029584427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylformamide, compound with sulphur trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the N,N-Dimethylformamide Sulfur Trioxide Complex: Properties, Applications, and Experimental Protocols

This guide provides an in-depth exploration of the N,N-dimethylformamide sulfur trioxide (DMF·SO₃) complex, a versatile and powerful reagent in modern organic synthesis. We will delve into its fundamental properties, mechanism of action, key applications, and provide field-proven experimental protocols for its preparation and use. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this important sulfonating agent.

Introduction: The Strategic Role of DMF·SO₃ in Modern Synthesis

Sulfur trioxide (SO₃) is an exceptionally potent electrophile, making it the fundamental reagent for introducing sulfonate (-SO₃H) and sulfate (-OSO₃H) groups into organic molecules. However, its extreme reactivity often leads to uncontrolled reactions, charring, and undesirable side products.[1] To tame this reactivity, SO₃ is complexed with Lewis bases, such as amines or amides.[2] Among these, the N,N-dimethylformamide sulfur trioxide complex (DMF·SO₃) has emerged as a reagent of choice for many applications.

The complexation of SO₃ with DMF, a weak Lewis base, creates a stabilized yet highly effective sulfonating agent.[1][3] This adduct moderates the harshness of free SO₃, allowing for more selective and controlled reactions under milder conditions.[1][4] Compared to the more traditional pyridine-sulfur trioxide (Py·SO₃) complex, DMF·SO₃ offers distinct advantages. Because DMF is a weaker base than pyridine, the sulfur atom in the DMF·SO₃ complex bears a greater partial positive charge, rendering it a more potent electrophile.[2] This heightened reactivity can lead to significantly better yields, particularly in challenging sulfations such as that of tyrosine residues in peptides.[2][5] Furthermore, the work-up procedure following reactions with DMF·SO₃ is often simpler and avoids potential contamination with pyridine, a known toxin.[2][5][6]

Physicochemical and Spectroscopic Properties

The DMF·SO₃ complex is typically a white to beige crystalline solid that is sensitive to moisture.[7][8][9] Its stability and physical characteristics are critical for its proper storage and handling in a laboratory setting.

Table 1: Physicochemical Properties of N,N-Dimethylformamide Sulfur Trioxide Complex

| Property | Value | References |

| CAS Number | 29584-42-7 | [7][10] |

| Molecular Formula | C₃H₇NO₄S | [10][11] |

| Molecular Weight | 153.15 g/mol | [10] |

| Appearance | White to beige or light brown crystals/powder | [7][8][9] |

| Melting Point | 155-158 °C (lit.) | [7] |

| Solubility | DMSO (Sparingly), Water (Slightly), Tetrahydrofuran, Formamide | [4][7] |

| Stability | Stable, but moisture-sensitive. | [7] |

| Storage | Store at 2-8°C in a dry, well-ventilated place. | [7][12] |

Spectroscopic Characterization

Infrared (IR) spectroscopy is a key technique for confirming the formation of the complex. In free N,N-dimethylformamide, the C=O stretching vibration appears around 1675 cm⁻¹. Upon complexation with the powerful Lewis acid SO₃, electron density is withdrawn from the carbonyl oxygen, weakening the C=O double bond. This results in a characteristic shift of the C=O stretching frequency to a lower wavenumber, providing clear evidence of successful complex formation.[1]

Reactivity and Mechanism of Action

The utility of DMF·SO₃ stems from its nature as an electron donor-acceptor complex. The lone pair of electrons on the carbonyl oxygen of DMF donates into the empty orbital of the sulfur atom in SO₃. This interaction stabilizes the highly electrophilic SO₃, making it a manageable reagent.

The sulfonation or sulfation reaction proceeds via a nucleophilic attack by the substrate (e.g., an alcohol, phenol, or amine) on the electrophilic sulfur atom of the complex. The DMF moiety then acts as a leaving group, transferring the SO₃ group to the substrate.

Caption: General mechanism of alcohol sulfation using the DMF·SO₃ complex.

Key Applications in Organic Synthesis

The balanced reactivity of DMF·SO₃ makes it a superior choice for a wide range of sulfonation reactions, from simple molecules to complex biomacromolecules.

-

Sulfation of Alcohols and Phenols: The complex is widely used for the O-sulfation of hydroxyl groups in carbohydrates, steroids, and polyphenolic flavonoids.[2][8][13] This is particularly valuable in drug development, where the addition of a sulfate group can significantly alter a molecule's solubility, bioavailability, and biological activity.[1]

-

Sulfation of Peptides and Amino Acids: DMF·SO₃ is notably effective for the sulfation of tyrosine residues in peptides, a critical post-translational modification. It provides higher yields and easier purification compared to the pyridine-SO₃ complex for this sensitive transformation.[2][3][5]

-

Synthesis of Sulfonated Polymers: In materials science, DMF·SO₃ is used to produce sulfonated polymers.[1][8] These materials are important for applications in electronics and other industries due to their enhanced thermal stability and conductivity.[8]

-

Preparation of Sulfamates: The complex readily reacts with primary and secondary amines to form sulfamates (R₂N-SO₃H), another important functional group in medicinal chemistry.[3][14]

Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of the DMF·SO₃ complex. As a Senior Application Scientist, I must emphasize that all operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, given the corrosive nature of the reagent and its precursors.

Protocol 1: Preparation of the N,N-Dimethylformamide Sulfur Trioxide Complex

This protocol is based on a common laboratory preparation. The causality for using an inert solvent like dichloroethane is to provide a medium for the reaction that does not react with the highly reactive sulfur trioxide. The dropwise addition at a controlled temperature (15 °C) is critical to manage the exothermic nature of the complex formation and prevent degradation.

Caption: Workflow for the laboratory synthesis of the DMF·SO₃ complex.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 8.8 g of anhydrous N,N-dimethylformamide in 100 mL of anhydrous dichloroethane.[15]

-

Temperature Control: Cool the stirred solution to 15 °C using an external ice-water bath. Maintaining a low temperature is crucial to control the exothermicity of the reaction.

-

Reagent Addition: Add 8.0 g of liquid sulfur trioxide (sulfuric anhydride) dropwise to the DMF solution via the dropping funnel over 30-60 minutes.[15] Ensure vigorous stirring throughout the addition to dissipate heat and prevent localized overheating.

-

Reaction and Precipitation: As the sulfur trioxide is added, the white, needle-like crystals of the DMF·SO₃ complex will precipitate from the solution.[15]

-

Isolation: Once the addition is complete, stir the resulting slurry for an additional 30 minutes at 15 °C. Collect the solid product by filtration under a blanket of dry nitrogen.

-

Purification and Storage: Wash the filter cake with a small amount of cold, anhydrous dichloroethane to remove any unreacted starting materials. Dry the product under vacuum and store it in a tightly sealed container at 2-8 °C.

Protocol 2: General Procedure for the Sulfation of a Benzylic Alcohol

This protocol outlines a general method for using the synthesized complex. The choice of DMF as a solvent is logical as it ensures the solubility of the complex. Pyridine is added as a mild base to neutralize the acidic byproducts formed during the reaction, preventing potential acid-catalyzed degradation of sensitive substrates.

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve 1.0 equivalent (e.g., 5.0 mmol) of the benzylic alcohol substrate in 5.0 mL of anhydrous DMF in a dry flask under a nitrogen atmosphere.[14]

-

Reagent Addition: To the stirred solution, add 1.1 equivalents (5.5 mmol) of the DMF·SO₃ complex in one portion, followed by the addition of 1.1 equivalents (5.5 mmol) of anhydrous pyridine.[14]

-

Reaction Conditions: Stir the reaction mixture at 40 °C for 1 hour, monitoring the reaction progress by an appropriate method (e.g., TLC or LC-MS).[14]

-

Quenching and Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by adding 35 mL of water.

-

Extraction: Extract the aqueous solution with ethyl acetate (3 x 15 mL) to isolate the sulfated product.[14]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography.

Safety and Handling

The DMF·SO₃ complex is a corrosive material that must be handled with care. It can cause severe skin burns and serious eye damage.[10][12] Adherence to strict safety protocols is mandatory.

Table 2: GHS Hazard and Precautionary Information

| Category | Information | Reference |

| Pictogram | GHS05 (Corrosion) | [16] |

| Signal Word | Danger | [12] |

| Hazard Statement | H314: Causes severe skin burns and eye damage. | [12][16] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [10][12] |

| P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting. | [10][12] | |

| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower. | [10][12] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10][12] |

-

Handling: Always handle the complex inside a chemical fume hood.[12] Avoid breathing dust. Prevent contact with skin, eyes, and clothing.[12]

-

Storage: Store in a corrosives area in a tightly closed container in a dry, well-ventilated place.[12] Recommended storage temperature is 2-8°C.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not release into the environment.[12]

Conclusion

The N,N-dimethylformamide sulfur trioxide complex is a cornerstone reagent for sulfonation and sulfation reactions in organic chemistry. Its properties—a solid, easy-to-handle form, tempered yet potent reactivity, and advantages over other SO₃ complexes—make it an invaluable tool for chemists in pharmaceuticals, agrochemicals, and materials science.[8] A thorough understanding of its properties, mechanism, and handling requirements, as detailed in this guide, is essential for its safe and effective application in the laboratory.

References

-

Parmar, N. D., et al. (2016). Chemical Sulfation of Small Molecules – Advances and Challenges. PMC - NIH. [Link]

-

Vo, Y., et al. (2021). Chemical approaches to the sulfation of small molecules: current progress and future directions. PMC - NIH. [Link]

-

Preparation of dimethyl formamide-sulfur trioxide complex. PrepChem.com. [Link]

- Biritz, L. F., & Gilbert, E. E. (1970). U.S. Patent No. 3,544,555.

-

Futaki, S., et al. (1990). Use of dimethylformamide–sulphur trioxide complex as a sulphating agent of tyrosine. Journal of the Chemical Society, Perkin Transactions 1. [Link]

- Mourier, N., et al. (2004). U.S. Patent Application No. 10/476,966.

-

Sulfur trioxide N,N-dimethylfo | 373680-5G. SLS. [Link]

-

Schwefeltrioxid-Dimethylformamid. Wikipedia. [Link]

-

Plausible mechanism of SO3 ⋅ DMF formation from methyl chlorosulfate... ResearchGate. [Link]

-

Liu, M. C., et al. (2011). Identification of sulfation sites of metabolites and prediction of the compounds' biological effects. PMC - NIH. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Schwefeltrioxid-Dimethylformamid – Wikipedia [de.wikipedia.org]

- 4. US3544555A - Sulfation of alcohols with a solution of a complex of so3 with dimethylformamide - Google Patents [patents.google.com]

- 5. Use of dimethylformamide–sulphur trioxide complex as a sulphating agent of tyrosine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. US20040242801A1 - Method for the sulfonation of compounds comprising free hydroxyl (OH) groups or primary or secondary groups - Google Patents [patents.google.com]

- 7. 29584-42-7 CAS MSDS (N,N-DIMETHYLFORMAMIDE SULFUR TRIOXIDE COMPLEX) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Sulfur trioxide N,N-dimethylformamide complex, 47+% active SO3 25 g | Request for Quote [thermofisher.com]

- 10. Sulfur trioxide N,N-dimethylformamide complex, 47+% active SO3 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 11. Sulfur trioxide N,N-dimethylformamide Complex | CymitQuimica [cymitquimica.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of sulfation sites of metabolites and prediction of the compounds’ biological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. prepchem.com [prepchem.com]

- 16. 三酸化硫黄 N,N-ジメチルホルムアミド錯体 97% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Mechanism of the Dimethylformamide-Sulfur Trioxide (DMF-SO₃) Complex as a Sulfonating Agent

This guide provides an in-depth exploration of the dimethylformamide-sulfur trioxide (DMF-SO₃) complex, a pivotal reagent in modern organic synthesis. We will dissect its formation, structure, and the nuanced mechanisms through which it sulfonates a variety of organic substrates. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile sulfonating agent.

Introduction: The Need for a Controlled Sulfonating Agent

Sulfonation, the introduction of a sulfo group (–SO₃H), is a fundamental transformation in organic chemistry, yielding sulfonic acids that are crucial intermediates in the production of pharmaceuticals, dyes, detergents, and ion-exchange resins.[1] While powerful reagents like fuming sulfuric acid (oleum) and neat sulfur trioxide (SO₃) are effective, their high reactivity often leads to a lack of selectivity, charring, and degradation of sensitive or complex substrates.[2]

This challenge necessitated the development of milder, more selective reagents. The solution was found in the complexation of the powerful Lewis acid SO₃ with various Lewis bases, such as pyridine, trimethylamine, and, most notably for this guide, N,N-dimethylformamide (DMF).[3][4] The DMF-SO₃ complex emerges as a superior choice for many applications due to its stability, ease of handling as a solid, and high efficacy in sulfonating alcohols, phenols, amines, and aromatic compounds under controlled conditions.[5][6][7]

Formation and Structural Elucidation of the DMF-SO₃ Complex

The efficacy of the DMF-SO₃ complex is rooted in its distinct structure, which moderates the extreme electrophilicity of free SO₃.

Synthesis of the Complex

The complex is typically prepared by the direct reaction of liquid sulfur trioxide with anhydrous N,N-dimethylformamide.[8] The process involves the donation of a lone pair of electrons from the carbonyl oxygen of DMF (the Lewis base) to the electron-deficient sulfur atom of SO₃ (the Lewis acid), forming a stable adduct.

A common laboratory-scale preparation involves:

-

Dissolving anhydrous DMF in an inert solvent, such as dichloroethane.

-

Adding sulfur trioxide dropwise at a controlled, cool temperature (e.g., 15°C) to manage the exothermic nature of the reaction.

-

The resulting product, the DMF-SO₃ complex, precipitates as white, needle-like crystals.[8]

Strict anhydrous conditions are critical throughout this process, as any moisture will readily react with SO₃ to form sulfuric acid, leading to unwanted byproducts and reduced yield.[5]

Structural Characteristics

The formation of the complex can be confirmed through spectroscopic methods. Infrared (IR) spectroscopy is particularly insightful; the characteristic C=O stretching vibration of free DMF (typically around 1675 cm⁻¹) shifts to a lower frequency upon complexation with SO₃.[5] This shift confirms that the carbonyl oxygen is the site of coordination with the sulfur trioxide molecule. The resulting complex is a stable, crystalline solid that can be isolated, stored, and handled with greater ease and safety than liquid SO₃.[9][10]

Figure 1: Formation of the DMF-SO₃ Lewis acid-base adduct.

Mechanism of Action in Sulfonation

The DMF-SO₃ complex functions as a controlled delivery vehicle for the SO₃ electrophile. The mechanism of sulfonation varies depending on the nature of the substrate, with the most common pathway for aromatic compounds being electrophilic aromatic substitution (SEAr).

Electrophilic Aromatic Substitution (SEAr)

The sulfonation of an aromatic ring by DMF-SO₃ follows the canonical two-step SEAr mechanism.[11]

Step 1: Electrophilic Attack and Formation of the Sigma Complex The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic sulfur atom of the DMF-SO₃ complex. This is the rate-determining step. The attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma (σ) complex.

Step 2: Deprotonation and Re-aromatization A weak base, which can be a DMF molecule, the solvent, or the conjugate base of any acid present, abstracts a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromatic π-system and results in the formation of the aryl sulfonate. The reaction is typically quenched with an alkaline solution to yield the stable salt of the sulfonic acid.[3]

Figure 2: General mechanism for electrophilic aromatic sulfonation.

Sulfation of Alcohols

For substrates containing hydroxyl groups, such as alcohols, phenols, and carbohydrates, the mechanism is a nucleophilic attack by the hydroxyl oxygen on the sulfur atom of the complex. This is followed by a proton transfer step to yield a sulfate ester. This reaction is particularly valuable in the synthesis of bioactive sulfated polysaccharides and peptides.[5][6] The mild nature of the DMF-SO₃ complex is crucial for preventing the degradation of these often-sensitive biomolecules.[3]

Comparative Data of SO₃ Complexes

The choice of SO₃ complex depends on the substrate's reactivity and the desired reaction conditions. The DMF-SO₃ complex often presents a balanced profile of reactivity and stability.

| Reagent | Form | Key Advantages | Common Applications |

| DMF-SO₃ | Stable solid | Good balance of reactivity and stability; easy work-up.[7] | Sulfation of sensitive alcohols, peptides, and polysaccharides; general aromatic sulfonation.[5][7] |

| Pyridine-SO₃ | Stable solid | Milder than DMF-SO₃; widely used. | Sulfation of carbohydrates and other acid-sensitive substrates.[5] |

| Trimethylamine-SO₃ | Stable solid | Highly reactive among amine complexes. | Used for sulfation of hydroxylamine intermediates and other robust substrates.[6] |

| SO₃ (neat) / Oleum | Liquid / Fuming Liquid | Highly reactive; inexpensive. | Industrial-scale sulfonation of robust aromatic compounds (e.g., benzene, toluene).[2][12] |

Experimental Protocol: General Procedure for Aromatic Sulfonation

The following protocol outlines a self-validating system for the sulfonation of an activated aromatic compound. The causality behind each step is explained to ensure reproducibility and safety.

Materials:

-

Aromatic Substrate (1.0 eq)

-

DMF-SO₃ Complex (1.1 - 1.5 eq)

-

Anhydrous Solvent (e.g., Dichloroethane or DMF)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Standard glassware, magnetic stirrer, and ice bath

Protocol Workflow:

Figure 3: Standard experimental workflow for sulfonation using DMF-SO₃.

Detailed Steps & Rationale:

-

System Preparation: The reaction vessel is dried and flushed with an inert gas (e.g., Nitrogen). Rationale: This establishes an anhydrous environment, which is critical to prevent the formation of sulfuric acid from the reaction of SO₃ with water.[5]

-

Dissolution: The aromatic substrate is dissolved in the chosen anhydrous solvent. Rationale: A homogeneous solution ensures efficient mass transfer and a controlled reaction rate.

-

Temperature Control: The solution is cooled to 0°C in an ice bath. Rationale: The sulfonation reaction is exothermic. Cooling prevents overheating, which could lead to side reactions, charring, or decomposition of the substrate or product.

-

Reagent Addition: The solid DMF-SO₃ complex is added in small portions over a period of 15-30 minutes, maintaining the internal temperature below 10°C. Rationale: Portion-wise addition allows for better control over the reaction exotherm and prevents a rapid, uncontrolled rise in temperature.

-

Reaction Monitoring: The reaction is stirred at 0°C or allowed to warm to room temperature for a period determined by substrate reactivity (typically 1-4 hours). Progress is monitored by Thin Layer Chromatography (TLC). Rationale: TLC allows for the empirical determination of reaction completion, preventing unnecessarily long reaction times or incomplete conversion.

-

Quenching: The reaction mixture is slowly poured into a vigorously stirred, cold solution of saturated sodium bicarbonate. Rationale: This step serves two critical functions: it neutralizes the acidic medium and converts the sulfonic acid product into its more stable and often more easily isolated sodium salt.[3]

-

Isolation: The product is isolated from the aqueous layer through standard procedures such as extraction (if the product is organic-soluble) or precipitation followed by filtration.

This self-validating protocol incorporates controls for the key variables of moisture and temperature, ensuring a high degree of success and reproducibility.

Conclusion

The DMF-SO₃ complex stands as a cornerstone reagent in modern organic synthesis. Its mechanism of action, centered on the controlled delivery of an electrophilic SO₃ moiety, allows for the efficient and selective sulfonation of a wide array of compounds. By forming a stable, handleable Lewis acid-base adduct, it successfully tempers the aggressive reactivity of free sulfur trioxide, opening avenues for the synthesis of complex pharmaceuticals and bioactive molecules that would not survive harsher conditions. Understanding the principles of its formation, structure, and reaction pathways is essential for any scientist seeking to leverage the power of sulfonation in their work.

References

- Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium. Scientific Research Publishing.

- Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium. Scirp.org.

- An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes. ResearchGate.

- An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes. National Institutes of Health (NIH).

- Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium. Semantic Scholar.

- Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium. Semantic Scholar.

- Method for the sulfonation of compounds comprising free hydroxyl (OH) groups or primary or secondary groups. Google Patents.

- N,N-dimethylformamide;sulfur trioxide | 29584-42-7. Benchchem.

- Plausible mechanism of SO3 ⋅ DMF formation from methyl chlorosulfate... ResearchGate.

- Approaches to the Sulfation of Small Molecules: Current Progress and Future Directions. ChemRxiv | Cambridge Open Engage.

- Vilsmeier Haack VH Reagent; Sulfonation; NaHSO3; Sonication; Aromatic Compounds. Scientific Research Publishing.

- An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes. Beilstein Journals.

- Preparation of dimethyl formamide-sulfur trioxide complex. PrepChem.com.

- Scheme 1. Sulfonation of certain aromatic compounds using (DMF/POCl 3 or SOCl 2 )/NaHSO 3. ResearchGate.

- Recent Developments in the Synthesis and Application of Sultones. Chemical Reviews.

- Chemical approaches to the sulfation of small molecules: current progress and future directions. PMC - NIH.

- Use of dimethylformamide–sulphur trioxide complex as a sulphating agent of tyrosine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- The sulfonation of aromatic and heteroaromatic polycyclic compounds. Request PDF.

- Sulfur trioxide sulfation and sulfonation. Google Patents.

- Sulfur trioxide sulfonation of aromatic hydrocarbons. ResearchGate.

- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.

- Sulfur trioxide N,N-dimethylformamide complex 97%. Sigma-Aldrich.

- Sulfur trioxide N,N-dimethylformamide complex. Chem-Impex.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. US3232976A - Sulfur trioxide sulfation and sulfonation - Google Patents [patents.google.com]

- 3. US20040242801A1 - Method for the sulfonation of compounds comprising free hydroxyl (OH) groups or primary or secondary groups - Google Patents [patents.google.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. benchchem.com [benchchem.com]

- 6. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of dimethylformamide–sulphur trioxide complex as a sulphating agent of tyrosine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. prepchem.com [prepchem.com]

- 9. Sulfur trioxide N,N-dimethylformamide complex 97 29584-42-7 [sigmaaldrich.com]

- 10. chemimpex.com [chemimpex.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Stability of the N,N-Dimethylformamide-Sulfur Trioxide Complex

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N,N-dimethylformamide-sulfur trioxide (DMF·SO₃) complex is a widely utilized and highly efficient reagent for sulfation and sulfonation reactions in organic synthesis.[1][2] Its efficacy, particularly under mild conditions, makes it a valuable tool in pharmaceutical development and polymer chemistry for modifying a wide range of substrates, including alcohols, phenols, and amines.[1][3][4] However, the utility of this powerful reagent is intrinsically linked to its physical and chemical stability. This guide provides a comprehensive analysis of the stability profile of the DMF·SO₃ complex, detailing its thermal and hydrolytic degradation pathways, key incompatibilities, and the underlying chemical principles that govern its reactivity. Adherence to the detailed protocols for handling, storage, and stability assessment outlined herein is critical for ensuring safe, reproducible, and successful synthetic outcomes.

Introduction: The Dual Nature of a Versatile Reagent

Sulfur trioxide (SO₃) is a potent Lewis acid and an aggressive sulfonating agent.[3] Its extreme reactivity, which can lead to charring and uncontrolled reactions with organic substrates, necessitates moderation.[5] Complexation with Lewis bases like N,N-dimethylformamide (DMF) tames this reactivity, resulting in a stable, solid reagent that is easier to handle and dose accurately.[5][6] The DMF·SO₃ complex has emerged as a superior alternative to other adducts, such as the pyridine-sulfur trioxide complex, for specific applications like the sulfation of tyrosine residues in peptides, offering higher yields and simplified work-up procedures.[2][4]

Understanding the stability of this complex is not merely a safety prerequisite but a fundamental aspect of reaction design. The reagent's integrity directly impacts reaction kinetics, yield, and purity of the final product. Decomposition can introduce acidic impurities, leading to side reactions and degradation of sensitive substrates.[7] This guide serves to elucidate the factors governing the stability of DMF·SO₃, enabling researchers to leverage its full synthetic potential while mitigating associated risks.

Molecular Structure and Bonding

The DMF·SO₃ complex is a Lewis acid-base adduct formed through the donation of electrons from the oxygen atom of DMF to the sulfur atom of SO₃.[8] This interaction forms a dative covalent bond, which moderates the electrophilicity of the sulfur trioxide moiety. Spectroscopic analysis, particularly Infrared (IR) spectroscopy, provides clear evidence of this complexation. In a free DMF molecule, the C=O stretching vibration is observed around 1675 cm⁻¹. Upon complexation with SO₃, this band shifts to a lower frequency, indicating a weakening of the carbonyl double bond due to the electron donation to sulfur.[8]

Caption: Formation of the DMF·SO₃ Lewis acid-base adduct.

Physical Properties

The DMF·SO₃ complex is typically supplied as a white to beige crystalline solid.[1][6] Its physical properties are summarized in the table below. The defined melting point range is a key indicator of purity; a broad or depressed melting range can suggest the presence of moisture or decomposition products.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇NO₄S | [6] |

| Molecular Weight | 153.16 g/mol | [1][9] |

| Appearance | White to beige or slightly brown crystals/powder | [1][6] |

| Melting Point | 155-158 °C (lit.) | [6][9][10] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in water. Soluble in excess DMF, tetrahydrofuran, and formamide. Insoluble in diethyl ether and carbon tetrachloride. | [5][6] |

| Storage Temperature | 2-8°C | [6][9] |

Chemical Stability and Reactivity

The stability of the DMF·SO₃ complex is influenced primarily by temperature and the presence of nucleophiles, especially water. Understanding these factors is paramount for its effective use.

Thermal Stability and Decomposition

While generally stable at room temperature when stored properly, the DMF·SO₃ complex is susceptible to thermal decomposition. Calorimetric studies have identified significant exothermic events upon heating. One study noted two major exotherms at 114 °C and 228 °C, with energy releases of -254 J/g and -646 J/g, respectively.[11] Such substantial energy release presents a significant thermal runaway hazard, especially at scale. It is crucial that the complex is not subjected to high temperatures during storage or reaction work-up unless the process is specifically designed and controlled for such conditions. There are reports of a bottle of the complex exploding during storage, which was suspected to be caused by SO₃-catalyzed decomposition of DMF.[11]

Hygroscopic Nature and Hydrolysis

The DMF·SO₃ complex is sensitive to moisture.[6] The sulfur atom remains highly electrophilic and reacts readily with water. This hydrolysis reaction is detrimental for several reasons:

-

Reagent Deactivation: It consumes the active sulfating agent.

-

Formation of Acidic Byproducts: The reaction produces sulfuric acid and dimethylformamide. The resulting strong acidity can cause degradation of acid-sensitive substrates or catalyze unwanted side reactions.[7]

The strict exclusion of water and atmospheric moisture during handling and storage is therefore mandatory.

Caption: Pathway of hydrolytic decomposition of the DMF·SO₃ complex.

Chemical Incompatibilities

Beyond water, the DMF·SO₃ complex exhibits reactivity with a range of substances.

-

Strong Oxidizing Agents: Incompatible.[6]

-

Alcohols: The complex is used to sulfate alcohols.[5] This is its intended reactivity, but it underscores the need to avoid unintentional contact with alcohol solvents unless they are the substrate.

-

Bases (e.g., Amines): As a Lewis acid adduct, it will react with other bases. In sulfation reactions, a tertiary amine is often used as a proton scavenger after the sulfation step, but premature exposure can neutralize the reagent.

-

Strong Acids: While the complex itself imparts acidity upon hydrolysis, strong acids can potentially accelerate the decomposition of the parent DMF.[11]

Protocols for Safe Handling, Storage, and Disposal

Given the hazardous nature of the complex—it is corrosive and causes severe skin burns and eye damage—strict adherence to safety protocols is essential.[12][13]

Personal Protective Equipment (PPE)

Always handle the DMF·SO₃ complex inside a certified chemical fume hood.[12] The required PPE includes:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves, such as butyl rubber or nitrile gloves.[12][14]

-

Body Protection: A lab coat or a full-body chemical-resistant apron.[12][14]

Storage Protocol

Proper storage is the most critical factor in maintaining the stability and efficacy of the reagent.

-

Container: Keep the complex in its original, tightly sealed container.

-

Temperature: Store in a cool, dry place, ideally refrigerated at 2-8°C.[1][6][9]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture.

-

Location: Designate a corrosives-compatible storage area away from incompatible materials, heat sources, and direct sunlight.[12][14]

Disposal Protocol

Waste is classified as hazardous.[12]

-

Collection: Collect waste solids in a clearly labeled, sealed container. Do not mix with other waste streams.

-

Neutralization (for spills): Small spills can be carefully neutralized with a weak base like sodium bicarbonate before cleanup, but this should only be done by trained personnel.

-

Disposal: Dispose of the material and its container through a licensed hazardous waste disposal company, following all local and national regulations.[12]

Caption: Recommended workflow for the safe handling of DMF·SO₃.

Conclusion

The N,N-dimethylformamide-sulfur trioxide complex is a cornerstone reagent for sulfation in modern organic chemistry. Its solid form and moderated reactivity offer significant advantages over other sulfating agents. However, its chemical nature dictates a stringent set of handling and storage requirements. The complex's stability is critically dependent on maintaining anhydrous conditions and avoiding thermal stress. By understanding its propensity for hydrolysis and exothermic decomposition, and by implementing the rigorous safety and handling protocols detailed in this guide, researchers can ensure the reagent's integrity, promote laboratory safety, and achieve reliable and reproducible synthetic results.

References

-

Al-Horani, F. A. (2023). Chemical approaches to the sulfation of small molecules: current progress and future directions. RSC Medicinal Chemistry, 14(7), 1169-1191. [Link]

-

Futaki, S., et al. (1991). Use of dimethylformamide–sulphur trioxide complex as a sulphating agent of tyrosine. Journal of the Chemical Society, Perkin Transactions 1, 1739-1744. [Link]

-

Parthasarathy, P., & Puranik, P. (2012). Chemical Sulfation of Small Molecules – Advances and Challenges. Current Organic Synthesis, 9(5), 639-666. [Link]

- Biritz, L. F., & Gilbert, E. E. (1970). U.S. Patent No. 3,544,555. Washington, DC: U.S.

-

Chemsrc. (n.d.). CAS#:29584-42-7 | Sulfur trioxide N,N-dimethylformamide complex. Retrieved from [Link]

-

Purdue University College of Engineering. (n.d.). Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. Retrieved from [Link]

- Tapon-Bretaudiere, J., et al. (2004). U.S.

-

PrepChem.com. (n.d.). Preparation of dimethyl formamide-sulfur trioxide complex. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Use of dimethylformamide–sulphur trioxide complex as a sulphating agent of tyrosine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US3544555A - Sulfation of alcohols with a solution of a complex of so3 with dimethylformamide - Google Patents [patents.google.com]

- 6. 29584-42-7 CAS MSDS (N,N-DIMETHYLFORMAMIDE SULFUR TRIOXIDE COMPLEX) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. US20040242801A1 - Method for the sulfonation of compounds comprising free hydroxyl (OH) groups or primary or secondary groups - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. CAS#:29584-42-7 | Sulfur trioxide N,N-dimethylformamide complex | Chemsrc [chemsrc.com]

- 11. engineering.purdue.edu [engineering.purdue.edu]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits - hangdachem.com [hangdachem.com]

N,N-dimethylformamide;sulfur trioxide complex CAS number 29584-42-7.

An In-depth Technical Guide to the N,N-dimethylformamide;sulfur trioxide Complex (CAS 29584-42-7)

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern organic synthesis, particularly within drug development, the precise installation of functional groups is paramount. The sulfonate moiety (R-SO₃⁻) is of particular interest, as its introduction can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing solubility, modulating bioactivity, and facilitating excretion.[1][2][3] Sulfur trioxide (SO₃) is the most fundamental sulfonating agent, but its raw, unbridled reactivity makes it unsuitable for complex, sensitive substrates.[4] This necessitates the use of taming agents, Lewis bases that form stable, handleable, and selective complexes.

Among these, the this compound complex (DMF·SO₃) has emerged as a highly versatile and efficient reagent. While the pyridine-SO₃ complex has been a workhorse in the field, the DMF adduct often provides distinct advantages, including improved yields, simplified work-up procedures, and superior performance in specific applications, such as the sulfation of sensitive biomolecules like peptides.[1][5]

This guide is structured not as a rigid encyclopedia entry but as a practical, in-depth resource for the laboratory professional. We will move from the fundamental properties and synthesis of the complex to its mechanistic underpinnings and, most critically, its field-proven applications and protocols. The causality behind experimental choices will be explained, reflecting the practical wisdom required for successful synthesis.

Core Characteristics and Handling

The DMF·SO₃ complex is a stable, white to beige crystalline solid that serves as a stabilized carrier of sulfur trioxide.[6][7] Its utility stems from the moderation of SO₃'s extreme electrophilicity through coordination with the carbonyl oxygen of DMF, a polar aprotic solvent and Lewis base.[4]

Physicochemical Properties

A clear understanding of the reagent's physical properties is the foundation of its effective and safe use.

| Property | Value | Source(s) |

| CAS Number | 29584-42-7 | [6][7][8] |

| Molecular Formula | C₃H₇NO₄S | [6][9] |

| Molecular Weight | 153.15 g/mol | [6][9] |

| Appearance | Beige to slightly brown crystals/powder | [6][7] |

| Melting Point | 155-158 °C (lit.) | [6][8][10] |

| Solubility | Sparingly soluble in DMSO, slightly in water | [6] |

| Purity | Typically ≥97% | [8][10] |

Storage and Safety Protocols

Trustworthiness in the lab begins with safety. The DMF·SO₃ complex is classified as a corrosive material that causes severe skin burns and eye damage.[8][11][12] It is also moisture-sensitive (hygroscopic) and can be heat-sensitive.[6][11] Adherence to the following protocols is non-negotiable.

-

Storage: The reagent must be stored in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[6][8][11][13]

-

Handling: All manipulations should be performed in a chemical fume hood.[14] Personal Protective Equipment (PPE) is mandatory and includes chemical-resistant gloves (neoprene or rubber), splash goggles, a face shield, and a lab coat.[8][14]

-

Spill & Disposal: In case of a spill, evacuate the area. Use a chemical spill kit to contain and collect the material into a suitable container for disposal.[11][14] Dispose of contents/container to an approved waste disposal plant.[12][15]

Synthesis and Mechanism of Action

Synthesis of the Complex

The DMF·SO₃ complex is most commonly prepared via the direct reaction of a sulfur trioxide source with N,N-dimethylformamide. This is a classic Lewis acid-base interaction where the electron-donating carbonyl oxygen of DMF coordinates with the highly electron-accepting sulfur atom of SO₃.[4]

A typical laboratory preparation involves the controlled addition of stabilized sulfur trioxide (sulfuric anhydride) or chlorosulfonic acid to DMF in an inert solvent.[4] The controlled nature of this addition is critical to manage the exothermic reaction.

Caption: Lewis acid-base synthesis of the DMF·SO₃ complex.

Mechanism of Sulfation

The efficacy of the DMF·SO₃ complex lies in its ability to deliver SO₃ to a nucleophile in a controlled manner. The sulfur atom in the complex remains highly electrophilic, but its reactivity is attenuated compared to free SO₃. The sulfation of an alcohol (R-OH) proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the complex.

Caption: General mechanism of alcohol sulfation using DMF·SO₃.

This controlled reactivity is crucial for preventing the charring and side reactions commonly observed with free SO₃, especially with sensitive substrates like carbohydrates and steroids.[1][4]

Core Applications & Comparative Advantages

The DMF·SO₃ complex is a powerful reagent for introducing sulfonate groups into a wide array of organic molecules.[7] Its applications are particularly relevant in the synthesis of biologically active compounds.

-

Polysaccharide and Carbohydrate Sulfation: It is actively used in the sulfation of polysaccharides like xylooligosaccharides, which have therapeutic potential.[4][16] Unlike pyridine-based reagents, it can sometimes avoid the cleavage of sensitive glycosidic bonds.[4][17]

-

Peptide and Tyrosine Sulfation: The complex has been shown to be more suitable for tyrosine sulfation than the more common pyridine-SO₃ complex, offering better yields and an easier work-up.[1][5] This is critical in synthesizing sulfated peptides like cholecystokinin (CCK) analogues or other signaling molecules.

-

Steroid Sulfation: The introduction of a sulfate group is a key metabolic step for many steroids, and the DMF·SO₃ complex provides a synthetic route to these important biological molecules and their analogues.[1]

-

Sulfonated Polymers: The complex is also utilized in materials science for the production of sulfonated polymers, which have applications in the electronics industry due to enhanced thermal stability and conductivity.[4][7]

Comparative Analysis of Sulfating Agents

The choice of a sulfating agent is a critical decision in synthesis design. The DMF·SO₃ complex offers a unique balance of reactivity and handling.

| Reagent | Base Strength | Reactivity Profile | Key Advantages | Common Issues |

| DMF·SO₃ | Weak (Amide) | Mild to Moderate | Good for sensitive substrates (e.g., tyrosine), easier work-up, avoids certain side reactions.[4][5] | Can generate acidic conditions, potentially leading to hydrolysis of labile groups.[18] |

| Pyridine·SO₃ | Moderate (Amine) | Widely used, versatile | Well-established, effective for many carbohydrates.[1] | Can be difficult to remove pyridine post-reaction; can cause glycosidic bond cleavage.[1][2][4] |

| Triethylamine·SO₃ | Strong (Amine) | High | Suited for less hindered alcohols; very stable.[1] | High reactivity can lead to lack of selectivity; may require higher temperatures for hindered groups.[1] |

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, incorporating in-process checks and emphasizing the rationale behind each step.

Protocol 1: General Sulfation of a Hindered Secondary Alcohol (e.g., Steroid)

This workflow details a representative procedure for sulfating a sensitive substrate where selectivity and mild conditions are essential.

Caption: Experimental workflow for steroid sulfation.

Step-by-Step Methodology:

-

System Inerting and Dissolution: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the steroid substrate (1.0 equivalent). Anhydrous DMF is added to dissolve the substrate completely. Rationale: Anhydrous conditions are crucial as the DMF·SO₃ complex is moisture-sensitive and water would consume the reagent.

-

Temperature Control: The flask is immersed in an ice-water bath and the solution is allowed to cool to 0°C. Rationale: Initial cooling is essential to manage the exotherm of the sulfation reaction and prevent degradation of the substrate.

-

Reagent Addition: The DMF·SO₃ complex (1.5 equivalents per hydroxyl group) is added in small portions over 30 minutes, ensuring the internal temperature does not rise significantly. Rationale: Portion-wise addition provides superior control over the reaction rate and heat generation compared to a single addition.

-

Reaction and Monitoring: The reaction is stirred at 0°C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 10% MeOH in DCM). Rationale: TLC is a rapid, effective in-process control to determine reaction completion, preventing unnecessary reaction time and potential side product formation.

-

Reaction Quench: The reaction mixture is slowly poured into a vigorously stirred, ice-cold saturated solution of sodium bicarbonate (NaHCO₃). Rationale: Quenching with a mild base neutralizes the acidic reaction medium and converts the product into its more stable and often more easily isolated sodium salt.[18]

-

Purification: The crude product, now in the aqueous phase as a salt, can be purified. This often involves techniques like reverse-phase (C18) column chromatography or recrystallization to yield the final sulfated molecule.

Protocol 2: Sulfation of a Tyrosine-Containing Peptide

This protocol is adapted for the specific challenges of peptide chemistry, including solubility and functional group tolerance.

Step-by-Step Methodology:

-

Peptide Dissolution: The Boc-protected peptide (1.0 equivalent) is dissolved in anhydrous DMF. Rationale: Protecting groups on other reactive functionalities (e.g., amine groups) are necessary to ensure selective sulfation of the tyrosine phenol.

-

Reagent Addition at Room Temperature: In this specific application, the reaction can often be run at room temperature. The DMF·SO₃ complex (5.0 equivalents) is added in one portion to the stirred solution.[1] Rationale: The phenolic hydroxyl of tyrosine is less reactive than an aliphatic alcohol, often requiring a higher excess of the reagent and tolerating room temperature conditions. The use of DMF·SO₃ has been shown to give superior yields for this transformation compared to other agents.[1][5]

-

Reaction and Monitoring: The reaction is stirred for 2-3 hours. Progress can be monitored using HPLC-MS.

-

Work-up: The solvent (DMF) is removed under high vacuum. The residue is redissolved in water, and the pH is adjusted to ~7.0 with a dilute NaOH solution.

-

Purification: The sulfated peptide is purified using preparative reverse-phase HPLC. The final product is typically isolated as a lyophilized powder and characterized by high-resolution mass spectrometry.

Conclusion

The this compound complex is more than just another sulfating agent; it is a precision tool for the modern synthetic chemist. Its balanced reactivity, ease of handling (with appropriate precautions), and demonstrated superiority in key applications like peptide sulfation make it an indispensable reagent.[5] For researchers and drug development professionals, mastering the use of this complex opens avenues to novel sulfated molecules with potentially enhanced therapeutic profiles, from anticoagulants based on polysaccharide scaffolds to new classes of peptide hormones.[16][19] Its continued application in both academic and industrial settings is a testament to its value and versatility.

References

- This compound | 29584-42-7 - Benchchem.

- 29584-42-7(N,N-DIMETHYLFORMAMIDE SULFUR TRIOXIDE COMPLEX) Product Description - ChemicalBook.

- Sulfur trioxide N,N-dimethylformamide complex 97 29584-42-7 - Sigma-Aldrich.

- Chemical Sulfation of Small Molecules – Advances and Challenges - PMC - NIH.

- Sulfur trioxide N,N-dimethylformamide complex - Chem-Impex.

- Use of dimethylformamide–sulphur trioxide complex as a sulphating agent of tyrosine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Sulfur trioxide N,N-dimethylformamide Complex | CymitQuimica.

- GHS 11 (Rev.11) SDS Word 下载CAS: 29584-42-7 Name: N,N-dimethylformamide, compound with sulphur trioxide - XiXisys.

- Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC - NIH.

- Approaches to the Sulfation of Small Molecules: Current Progress and Future Directions | Organic Chemistry | ChemRxiv | Cambridge Open Engage.

- Chemical approaches to the sulfation of small molecules: current progress and future directions - Portland Press.

- SAFETY D

- US20040242801A1 - Method for the sulfonation of compounds comprising free hydroxyl (OH)

- Synthesis and Reactivity of Masked Organic Sulfates - ResearchG

- Plausible mechanism of SO3 ⋅ DMF formation from methyl chlorosulfate...

- SAFETY D

- CAS#:29584-42-7 | Sulfur trioxide N,N-dimethylformamide complex | Chemsrc.

- SAFETY D

- Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N,N-Dimethylformamide (DMF)

- Sulfur trioxide N,N-dimethylformamide complex, 47+% active SO3 5 g | Buy Online | Thermo Scientific Acros.

Sources

- 1. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. portlandpress.com [portlandpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Use of dimethylformamide–sulphur trioxide complex as a sulphating agent of tyrosine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. 29584-42-7 CAS MSDS (N,N-DIMETHYLFORMAMIDE SULFUR TRIOXIDE COMPLEX) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Sulfur trioxide N,N-dimethylformamide complex 97 29584-42-7 [sigmaaldrich.com]

- 9. Sulfur trioxide N,N-dimethylformamide Complex | CymitQuimica [cymitquimica.com]

- 10. CAS#:29584-42-7 | Sulfur trioxide N,N-dimethylformamide complex | Chemsrc [chemsrc.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 29584-42-7 Name: N,N-dimethylformamide, compound with sulphur trioxide [xixisys.com]

- 14. lsuhsc.edu [lsuhsc.edu]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. US20040242801A1 - Method for the sulfonation of compounds comprising free hydroxyl (OH) groups or primary or secondary groups - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

Introduction: The N,N-Dimethylformamide Sulfur Trioxide Complex - A Versatile Sulfonating Agent

An In-Depth Technical Guide to the Spectroscopic Properties of N,N-Dimethylformamide Sulfur Trioxide Complex

The N,N-dimethylformamide sulfur trioxide complex (DMF·SO₃) is a stable, crystalline, and commercially available solid that serves as a mild and highly effective sulfonating agent in organic synthesis.[1][2] Unlike free sulfur trioxide, which is a highly reactive and difficult-to-handle gas, the DMF·SO₃ complex offers a safer and more convenient alternative for the introduction of sulfonyl groups into a wide array of organic molecules.[3] This complex is formed through a Lewis acid-base interaction, where the lone pair of electrons on the oxygen atom of the carbonyl group in N,N-dimethylformamide (DMF) is donated to the electron-deficient sulfur atom of sulfur trioxide (SO₃).[3] This interaction tempers the reactivity of SO₃, making it a selective reagent for the sulfonation of alcohols, phenols, amines, and other nucleophilic substrates.[4] Understanding the spectroscopic signature of this complex is paramount for researchers to monitor its formation, stability, and reactivity in chemical transformations. This guide provides a detailed analysis of the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data of the DMF·SO₃ complex.

Formation of the N,N-Dimethylformamide Sulfur Trioxide Complex

The DMF·SO₃ complex is typically prepared by the direct reaction of N,N-dimethylformamide with a source of sulfur trioxide, such as stabilized liquid SO₃ or oleum.[3] The reaction is an exothermic Lewis acid-base adduct formation.

Caption: Key changes in IR vibrational frequencies upon formation of the DMF·SO₃ complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the electronic environment of the hydrogen and carbon atoms within the DMF·SO₃ complex.

¹H NMR Spectroscopy

In free N,N-dimethylformamide, the ¹H NMR spectrum in a solvent like DMSO-d₆ shows three distinct signals: a singlet for the formyl proton (CHO) and two singlets for the two non-equivalent methyl groups (N(CH₃)₂), due to the restricted rotation around the C-N amide bond. [5] Upon complexation with sulfur trioxide, the electron-withdrawing nature of the SO₃ group is expected to deshield the protons of the DMF moiety. This would result in a downfield shift (to a higher ppm value) for all three proton signals: the formyl proton and both methyl groups. The magnitude of this shift can provide insight into the strength of the coordination.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is particularly diagnostic for the formation of the DMF·SO₃ complex. In free DMF, the carbonyl carbon (C=O) resonance is typically found around 163 ppm in DMSO-d₆. [5]The direct coordination of the carbonyl oxygen to the sulfur atom of SO₃ causes a significant withdrawal of electron density from the carbonyl carbon. This strong deshielding effect leads to a pronounced downfield shift of the carbonyl carbon signal in the ¹³C NMR spectrum of the complex. The chemical shifts of the two methyl carbons are also expected to shift downfield, although to a lesser extent than the carbonyl carbon.

Summary of Spectroscopic Data

The following table summarizes the characteristic spectroscopic data for free N,N-dimethylformamide and the expected data for the N,N-dimethylformamide sulfur trioxide complex.

| Spectroscopic Probe | N,N-Dimethylformamide (Free) | N,N-Dimethylformamide Sulfur Trioxide Complex (Expected) | Rationale for Change |

| IR: ν(C=O) | ~1675 cm⁻¹ [3] | < 1675 cm⁻¹ | Weakening of the C=O bond due to electron donation to SO₃. |

| IR: ν(S=O), ν(S-O) | Not Applicable | Strong, new bands | Appearance of vibrational modes from the coordinated SO₃ group. |

| ¹H NMR: δ(CHO) | ~8.03 ppm (in DMSO-d₆) [5] | > 8.03 ppm | Deshielding by the electron-withdrawing SO₃ group. |

| ¹H NMR: δ(N(CH₃)₂) | ~2.92 and 2.75 ppm (in DMSO-d₆) [5] | > 2.92 and > 2.75 ppm | Deshielding by the electron-withdrawing SO₃ group. |

| ¹³C NMR: δ(C=O) | ~163.15 ppm (in DMSO-d₆) [5] | > 163.15 ppm (significant shift) | Strong deshielding of the carbonyl carbon upon coordination to SO₃. |

| ¹³C NMR: δ(N(CH₃)₂) | ~34.89 and 29.76 ppm (in DMSO-d₆) [5] | > 34.89 and > 29.76 ppm | Moderate deshielding effect propagated through the molecule. |

Representative Experimental Protocol: Sulfation of a Primary Alcohol

The following protocol details the in situ preparation and use of the DMF·SO₃ complex for the sulfation of a generic primary alcohol (R-CH₂OH).

Caption: A typical experimental workflow for the sulfation of a primary alcohol.

Step-by-Step Methodology:

-

Reaction Setup: A solution of the primary alcohol (1.0 eq.) in anhydrous N,N-dimethylformamide is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Expertise & Experience: Anhydrous conditions are crucial to prevent the hydrolysis of the sulfur trioxide and the DMF·SO₃ complex.

-

-

Cooling: The solution is cooled to 0 °C using an ice-water bath.

-

Causality: The sulfation reaction is exothermic. Cooling helps to control the reaction rate and prevent potential side reactions.

-

-

Reagent Addition: The solid DMF·SO₃ complex (1.1-1.5 eq.) is added portion-wise to the stirred solution. Alternatively, if preparing in situ, a solution of stabilized SO₃ in a suitable solvent is added dropwise.

-

Trustworthiness: Using a slight excess of the sulfonating agent ensures complete conversion of the starting material.

-

-

Reaction Monitoring: The reaction is allowed to stir at 0 °C and may be gradually warmed to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

-

Self-Validation: The addition of a weak base neutralizes any remaining acidic species and facilitates the work-up.

-

-

Extraction and Purification: The product is extracted into an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Conclusion

The N,N-dimethylformamide sulfur trioxide complex is a valuable reagent in modern organic synthesis. Its formation and reactivity can be readily understood and monitored through spectroscopic techniques. The characteristic downfield shifts in both ¹H and ¹³C NMR spectra, coupled with the significant shift of the carbonyl stretching frequency to a lower wavenumber in the IR spectrum, provide unequivocal evidence of complex formation. This in-depth understanding of its spectroscopic properties empowers researchers, scientists, and drug development professionals to effectively utilize this reagent with confidence and precision in their synthetic endeavors.

References

-

Journal of the Chemical Society, Perkin Transactions 1. Use of dimethylformamide–sulphur trioxide complex as a sulphating agent of tyrosine. [Link]

-

ResearchGate. Plausible mechanism of SO3 ⋅ DMF formation from methyl chlorosulfate.... [Link]

-

PubChem. Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1). [Link]

-

ResearchGate. Spectroscopy of N , N -dimethylformamide in the VUV and IR regions: Experimental and computational studies. [Link]

-

NIST WebBook. Formamide, N,N-dimethyl-. [Link]

-

ResearchGate. (PDF) Modeling of structure and calculation of vibrational IR spectra for N,N-dimethylformamide dimers by Density Functional Theory. [Link]

-

Proceedings of the Indian Academy of Sciences. Normal vibrations of N, N-dimethylformamide and N, N-dimethylacetamide. [Link]

-

Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]

-

Magnetic Resonance in Chemistry. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Synthesis, spectroscopic characterization and structural studies of dimethylsulfoxide and dimethylformamide adducts of bis(mu-sulfido)bis {O,O-dialkyldithiophosphato}oxomolybdenum(V) complexes. Crystal structures of Mo2O2(Phi-S-2) S2P(OEt)(2) (2)center dot Me2SO, Mo2O2(Phi-S-2) S2P{O(i-Pr)}(2) (2)center dot Me2SO and Mo2O2(Phi-S-2) S2P{O(i-Pr)}(2) (2)center dot NC5H5 - ePrints Soton [eprints.soton.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. Use of dimethylformamide–sulphur trioxide complex as a sulphating agent of tyrosine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

A Comprehensive Technical Guide to the Safe Handling of DMF-SO₃ Complex

<_

Abstract

The sulfur trioxide dimethylformamide complex (DMF-SO₃) is a versatile and effective sulfonating agent widely employed in organic synthesis, particularly in the pharmaceutical and polymer industries.[1] Its utility stems from its ability to act as a stabilized, solid form of sulfur trioxide, offering milder and more selective reactivity compared to free SO₃.[1][2] However, the inherent reactivity of this complex necessitates a thorough understanding of its hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety and handling precautions for the DMF-SO₃ complex, designed for researchers, scientists, and drug development professionals. By elucidating the chemical properties that dictate its hazards, this document aims to foster a culture of safety and ensure the well-being of laboratory personnel.

Introduction: The Dual Nature of the DMF-SO₃ Complex

The DMF-SO₃ complex is a Lewis acid-base adduct formed between sulfur trioxide (a strong Lewis acid) and N,N-dimethylformamide (a Lewis base).[3] This complexation tames the aggressive nature of sulfur trioxide, rendering it a more manageable reagent for various chemical transformations, including the sulfation of sensitive biomolecules and the synthesis of sulfonated polymers.[1][3] While this stabilization is advantageous from a synthetic perspective, it is crucial to recognize that the complex retains the potential for hazardous reactions, particularly with water and other nucleophiles. Understanding this dual nature—a synthetically useful reagent with inherent hazards—is the cornerstone of its safe and effective use.

Hazard Identification and Classification

The primary hazards associated with the DMF-SO₃ complex stem from its corrosive nature and its reactivity, particularly with moisture.[4][5] Upon contact with water, the complex can hydrolyze, releasing sulfuric acid, which is highly corrosive and can cause severe burns.[3][6]

GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the DMF-SO₃ complex is classified as follows:

| Hazard Class | Category | Hazard Statement | Pictogram |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[4][7] | GHS05[7] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[8] | GHS05[7] |

This table summarizes the primary GHS hazard classifications for the DMF-SO₃ complex.

The "Danger" signal word is associated with these classifications, underscoring the severity of the potential hazards.[4][7]

Engineering Controls: The First Line of Defense

The most effective way to mitigate the risks associated with the DMF-SO₃ complex is to handle it within a well-defined and controlled environment.

Chemical Fume Hood

All manipulations of the DMF-SO₃ complex, including weighing, transferring, and reaction setup, must be conducted in a properly functioning chemical fume hood.[4][9][10] This is critical to prevent the inhalation of any dust or vapors that may be generated and to contain any potential spills or splashes. The fume hood sash should be kept as low as possible to maximize protection.

Ventilation and Environmental Controls

The laboratory should be well-ventilated, with systems in place to prevent the accumulation of vapors.[9][11] It is also crucial to ensure that the complex is not released into the environment, as it can be harmful to aquatic life.[4][9]

Personal Protective Equipment (PPE): Essential Barrier Protection

The appropriate selection and consistent use of PPE are non-negotiable when working with the DMF-SO₃ complex.[8]

Recommended PPE

| Body Part | Required PPE | Specifications and Rationale |

| Eyes and Face | Chemical safety goggles and a full-face shield.[6][9] | Standard safety glasses are insufficient. The corrosive nature of the complex and its reaction products necessitates the robust protection of both goggles and a face shield to prevent severe eye damage.[8][9] |

| Hands | Chemical-resistant gloves (e.g., neoprene or rubber).[9][12] | Gloves should be inspected for any signs of degradation before each use. Given that DMF can penetrate some glove materials, it is advisable to double-glove.[10][12] Contaminated gloves must be removed promptly and disposed of as hazardous waste. |

| Body | A chemical-resistant lab coat, long pants, and closed-toe shoes.[11][12] | This provides a barrier against accidental spills and splashes, preventing direct skin contact. |

| Respiratory | A NIOSH-approved respirator with appropriate cartridges for acid gases may be necessary for large-scale operations or in the event of a spill.[6][9] | For routine handling within a fume hood, a respirator is typically not required. However, a risk assessment should be conducted to determine if one is needed. |

This table outlines the minimum PPE requirements for handling the DMF-SO₃ complex.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidents and ensuring the integrity of the reagent.

Handling Procedures

-

Avoid Inhalation and Contact: Do not breathe dust or vapor.[9] Avoid all personal contact with the substance.

-

Moisture Control: The DMF-SO₃ complex is moisture-sensitive.[5][9] All glassware and equipment must be thoroughly dried before use.[13] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[3]

-

Addition Technique: When dissolving or reacting the complex, always add the solid complex slowly to the solvent or reaction mixture with continuous stirring. Never add liquid to the solid complex, as this can lead to a violent reaction and splashing.

-

Temperature Control: The synthesis of the DMF-SO₃ complex is an exothermic reaction.[3] Proper temperature control, such as using an ice bath, is crucial to dissipate heat and prevent runaway reactions.[3]

Storage Requirements

-

Container: Store in a tightly closed, properly labeled container.[4][9] The original manufacturer's container is ideal.

-

Location: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[4][9] It should be stored away from incompatible substances.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and water.[4][14]

-

Refrigeration: For long-term storage and to maintain product quality, refrigeration at 2-8°C is recommended.[5][7]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is critical to minimizing harm. All personnel working with the DMF-SO₃ complex must be familiar with these procedures.

Spills and Leaks

-

Small Spills (in a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand or vermiculite.[15]

-

Carefully sweep or scoop up the absorbed material and place it into a sealed container for hazardous waste disposal.[4][9]

-

Decontaminate the area with a suitable neutralizing agent, such as a sodium bicarbonate solution, followed by a thorough water rinse.

-

-

Large Spills:

-

Evacuate the laboratory immediately.

-

Alert emergency services and the institution's environmental health and safety (EHS) department.[10]

-

Prevent entry to the affected area.

-

Exposure Response

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9] Seek immediate medical attention.[4][8][9] |

| Skin Contact | Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4][9] Seek immediate medical attention.[4][9] |

| Inhalation | Move the victim to fresh air.[9] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[9] Seek immediate medical attention.[9] |

| Ingestion | Do NOT induce vomiting.[4][8] If the victim is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water to drink.[11] Never give anything by mouth to an unconscious person.[4][11] Seek immediate medical attention.[4][8][9] |

This table provides a summary of first aid procedures in case of exposure to the DMF-SO₃ complex.

Fire Fighting Measures

-

Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[4][9] Do not use water, as it can react violently with the complex.

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][9]

-

Hazardous Combustion Products: Thermal decomposition can produce toxic and irritating gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[4][16]

Quenching and Disposal

Proper quenching and disposal are critical final steps in the safe handling of the DMF-SO₃ complex.

Quenching Protocol

Unreacted DMF-SO₃ complex must be carefully quenched before disposal. This should be done in a fume hood.

-

Dilution: Dilute the reaction mixture containing the complex with an inert, dry solvent (e.g., THF, dioxane) to dissipate heat.